1-(2-Amino-5-(methylthio)phenyl)propan-1-one
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Overview
Description
1-(2-Amino-5-(methylthio)phenyl)propan-1-one is an organic compound with a complex structure that includes an amino group, a methylthio group, and a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-5-(methylthio)phenyl)propan-1-one typically involves multiple steps, starting from readily available precursors. One common method includes the reaction of 2-amino-5-(methylthio)benzaldehyde with a suitable ketone under acidic or basic conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-5-(methylthio)phenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino or methylthio groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(2-Amino-5-(methylthio)phenyl)propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Amino-5-(methylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The amino and methylthio groups play crucial roles in binding to enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(2-Amino-5-(methylthio)phenyl)propan-2-one: Similar structure but with a different position of the ketone group.
2-Amino-1-phenyl-1-propanone: Lacks the methylthio group but has a similar core structure.
Uniqueness
1-(2-Amino-5-(methylthio)phenyl)propan-1-one is unique due to the presence of both the amino and methylthio groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
124623-17-2 |
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Molecular Formula |
C10H13NOS |
Molecular Weight |
195.28 g/mol |
IUPAC Name |
1-(2-amino-5-methylsulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C10H13NOS/c1-3-10(12)8-6-7(13-2)4-5-9(8)11/h4-6H,3,11H2,1-2H3 |
InChI Key |
UDYLKXFHZDFELT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)SC)N |
Origin of Product |
United States |
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